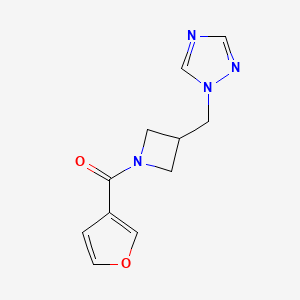

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

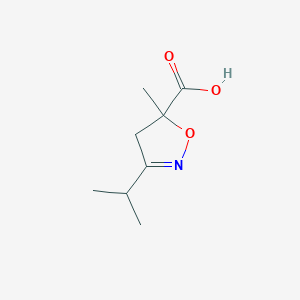

説明

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-3-yl)methanone, also known as TFA, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

科学的研究の応用

Enzyme Inhibition and Drug Development

A study on the design, synthesis, and structure-activity relationship of human dihydroorotate dehydrogenase (HsDHODH) inhibitors highlighted the development of novel triazole derivatives as potent HsDHODH inhibitors. This included compounds related to the specified chemical structure, showing high potency in enzyme inhibition which could provide valuable reference for future optimization of 1H-1,2,4-triazole derivatives as HsDHODH inhibitors (Ying Gong et al., 2017).

Synthesis and Chemical Transformations

The furan-2-yl(phenyl)methanol derivatives underwent smooth aza-Piancatelli rearrangement in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields and high selectivity. This highlights the compound's role in facilitating chemical transformations with high efficiency (B. Reddy et al., 2012).

Huisgen 1,3-Dipolar Cycloaddition Catalysis

A study on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure revealed the efficacy of such compounds in catalyzing cycloaddition reactions. The findings demonstrated low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, underscoring the potential utility of similar structures in catalysis (Salih Ozcubukcu et al., 2009).

Pharmaceutical Synthesis

Research into the practical synthesis of key intermediates for the production of β-lactam antibiotics involved compounds with structural similarities to the specified chemical, showcasing the importance of such structures in the synthesis of pharmaceuticals and their role in streamlining the production process of clinically significant antibiotics (G. Cainelli et al., 1998).

Energetic Material Development

A study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials explored the synthesis and characterization of novel energetic materials, reflecting the broad utility of similar chemical structures in creating materials with potential applications in safety and defense (Qiong Yu et al., 2017).

作用機序

Target of Action

Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that the anticancer activity of triazole molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Triazole compounds have been used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

The chemical stability of triazoles (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature) and their strong dipole moment (48–56 Debye) suggest that they may have good bioavailability .

Result of Action

Triazole compounds have shown a wide range of biological activities, including anticonvulsant, antibiotic, and anticancer effects .

Action Environment

The high chemical stability of triazoles suggests that they may be resistant to various environmental conditions .

特性

IUPAC Name |

furan-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c16-11(10-1-2-17-6-10)14-3-9(4-14)5-15-8-12-7-13-15/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKRFQXLDBJWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)